molecular formula C8H12O4 B14654881 Acetic acid;2,4-dimethylfuran-3-ol CAS No. 42922-27-0

Acetic acid;2,4-dimethylfuran-3-ol

Cat. No.: B14654881
CAS No.: 42922-27-0
M. Wt: 172.18 g/mol
InChI Key: ZXEONVHVDKVTBU-UHFFFAOYSA-N
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Description

Acetic acid;2,4-dimethylfuran-3-ol is a chemical compound with the molecular formula C8H10O3 This compound is a derivative of acetic acid and furan, characterized by the presence of two methyl groups attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,4-dimethylfuran-3-ol typically involves the reaction of 2,4-dimethylfuran with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,4-dimethylfuran-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct chemical properties.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under controlled temperature conditions.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;2,4-dimethylfuran-3-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of acetic acid;2,4-dimethylfuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with the formula CH3COOH, known for its use in vinegar and various industrial applications.

    2,4-Dimethylfuran: A furan derivative with two methyl groups, used as a precursor in organic synthesis.

Uniqueness

Acetic acid;2,4-dimethylfuran-3-ol is unique due to its combined structural features of acetic acid and 2,4-dimethylfuran

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

CAS No.

42922-27-0

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

acetic acid;2,4-dimethylfuran-3-ol

InChI

InChI=1S/C6H8O2.C2H4O2/c1-4-3-8-5(2)6(4)7;1-2(3)4/h3,7H,1-2H3;1H3,(H,3,4)

InChI Key

ZXEONVHVDKVTBU-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1O)C.CC(=O)O

Origin of Product

United States

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